molecular formula C13H16O3 B8704242 (+/-)-Methyl 4-(2-cyclopropyl-1-hydroxyethyl)benzoate

(+/-)-Methyl 4-(2-cyclopropyl-1-hydroxyethyl)benzoate

Cat. No. B8704242
M. Wt: 220.26 g/mol
InChI Key: FORTUDDXCHVETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Methyl 4-(2-cyclopropyl-1-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(2-cyclopropyl-1-hydroxyethyl)benzoate

InChI

InChI=1S/C13H16O3/c1-16-13(15)11-6-4-10(5-7-11)12(14)8-9-2-3-9/h4-7,9,12,14H,2-3,8H2,1H3

InChI Key

FORTUDDXCHVETJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC2CC2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a −40° C. solution of methyl 4-iodobenzoate (0.39 g, 1.5 mmol) in tetrahydrofuran (7.5 mL) was added isopropylmagnesium chloride-lithium chloride (1.5 mL, 1.3 M in THF, 1.95 mmol) dropwise. After stirring for 30 minutes at −40° C., 2-cyclopropylacetaldehyde (190 mg, 2.26 mmol) was added dropwise. The resulting mixture was then stirred at room temperature for 1 hour. The reaction mixture was quenched with saturated ammonium chloride and partitioned between water and ethyl acetate. The layers were separated and the aqueous was extracted again with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave (+/−)-methyl 4-(2-cyclopropyl-1-hydroxyethyl)benzoate (150 mg, 45%). 1HNMR (400 MHz, CDCl3, δ): 7.89 (d, 2H), 7.32 (d, 2H), 4.75-4.72 (m, 1H), 3.79 (s, 3H), 1.60-1.51 (m, 2H), 0.60-0.51 (m, 1H), 0.49-025 (m, 2H), 0.07-0.12 (m, 2H).
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −40° C. solution of methyl 4-iodobenzoate (0.39 g, 1.5 mmol) in tetrahydrofuran (7.5 mL) was added isopropylmagnesium chloride lithium chloride (1.5 mL, 1.3 M in THF, 1.95 mmol) dropwise. After stirring for 30 minutes at −40° C., 2-cyclopropylacetaldehyde (190 mg, 2.26 mmol) was added dropwise. The resulting mixture was then stirred at room temperature for 1 hour. The reaction mixture was quenched with saturated ammonium chloride and partitioned between water and ethyl acetate. The layers were separated and the aqueous was extracted again with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave (+/−)-methyl 4-(2-cyclopropyl-1-hydroxyethyl)benzoate (150 mg, 45%). 1H NMR (400 MHz, CDCl3, δ): 7.89 (d, 2H), 7.32 (d, 2H), 4.75-4.72 (m, 1H), 3.79 (s, 3H), 1.60-1.51 (m, 2H), 0.60-0.51 (m, 1H), 0.49-0.25 (m, 2H), 0.07-−0.12 (m, 2H).
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two

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